Uridine 5'-monophosphate

Vue d'ensemble

Description

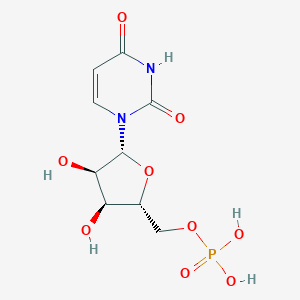

Le monophosphate d'uridine, également connu sous le nom d'acide uridylique, est un nucléotide qui sert de monomère dans l'ARN. Il s'agit d'un ester de l'acide phosphorique avec le nucléoside uridine. Le monophosphate d'uridine est constitué d'un groupe phosphate, du sucre pentose ribose et de la base nucléique uracile. Ce composé joue un rôle crucial dans divers processus biochimiques, notamment la synthèse de l'ARN et la régulation du métabolisme cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le monophosphate d'uridine est synthétisé à partir de l'orotidine 5'-monophosphate par une réaction de décarboxylation catalysée par l'enzyme orotidylate décarboxylase. Cette réaction est extrêmement lente sans catalyse, mais se produit rapidement avec l'enzyme, augmentant considérablement la vitesse de réaction .

Méthodes de production industrielle : La production industrielle du monophosphate d'uridine implique souvent l'utilisation de souches recombinantes de Saccharomyces cerevisiae. Ces souches sont génétiquement modifiées pour surexprimer les gènes codant pour l'orotate phosphoribosyltransférase et l'orotidine monophosphate décarboxylase. Le processus de production comprend la culture de la levure dans un milieu à base d'extrait de malt et l'optimisation des conditions pour la réaction biocatalytique afin d'obtenir des rendements élevés de monophosphate d'uridine .

Analyse Des Réactions Chimiques

Metabolic Conversions of UMP

UMP participates in several enzymatic reactions, leading to its conversion into other nucleotides and nucleosides .

-

Phosphorylation: UMP can be converted into uridine 5'-diphosphate (UDP) through the action of the enzyme UMP-CMP kinase .

-

Dephosphorylation: UMP can be biosynthesized from UDP through its interaction with the enzyme soluble calcium-activated nucleotidase 1 . UMP can be dephosphorylated to uridine by various nucleotidases .

UMP in RNA Modification

UMP can undergo structural modifications, which are important in RNA biology .

-

Isomerization to Pseudouridine: Uridine can be rearranged to pseudouridine (Ψ), a C-nucleoside, through a multistep rearrangement reaction . This involves a cascade biocatalysis, where uridine is converted into pseudouridine-5'-monophosphate (ΨMP) via d-ribose-1-phosphate and d-ribose-5-phosphate intermediates .

Orotidine 5'-Phosphate Decarboxylase Activity

UMP is produced from orotidine 5'-monophosphate (OMP) and CO2, a reaction catalyzed by orotidine-5'-phosphate decarboxylase .

This reaction is catalyzed by the orotidine 5'-phosphate decarboxylase activity of dimeric UMP synthase (UMPS) .

Enzymes Interacting with UMP

Several enzymes interact with UMP, facilitating its synthesis, degradation, and conversion . Some key enzymes include:

-

UMP-CMP Kinase: Catalyzes phosphoryl transfer from ATP to UMP and CMP .

-

5'-Nucleotidase: Hydrolyzes extracellular nucleotides into membrane-permeable nucleosides .

-

Cytosolic 5'-Nucleotidase 1A & 1B: Dephosphorylates the 5' and 2'(3')-phosphates of deoxyribonucleotides and helps regulate adenosine levels .

-

5'(3')-Deoxyribonucleotidase: Dephosphorylates the 5' and 2'(3')-phosphates of deoxyribonucleotides, with a preference for dUMP and dTMP .

-

Ectonucleoside Triphosphate Diphosphohydrolase 1 & 3: Hydrolyzes ATP and other nucleotides .

-

Soluble Calcium-Activated Nucleotidase 1: Calcium-dependent nucleotidase with a preference for UDP .

UMP and UMP Synthase

In humans, UMP synthase is a protein that carries out the orotidylate decarboxylase function . UMP synthase is a bifunctional protein with two catalytic domains: orotate phosphoribosyltransferase (OPRT) and orotidine monophosphate decarboxylase (OMPDC) . OMPDC is an obligate dimer, with residues from both protomers shaping the active site . The OPRT domain is also found predominantly as a dimer but has been shown to undergo substrate-dependent conformational changes that drive a functionally important monomer to dimer transition .

UMPS converts the substrates orotate and PRPP into UMP using two reactions sequentially catalyzed by the OPRT and OMPDC domains . OPRT is a transferase that adds the orotate base to the ribose sugar, generating the intermediate OMP. OMP is then decarboxylated by OMPDC, yielding the final product, UMP .

Applications De Recherche Scientifique

Neuroscience and Cognitive Function

Uridine 5'-monophosphate in Brain Health

Research indicates that UMP supplementation can enhance brain function by promoting the synthesis of phospholipids and neurotransmitters. A study demonstrated that dietary UMP increased brain levels of cytidine diphosphate-choline (CDP-choline), a precursor for phosphatidylcholine, which is essential for neuronal membrane integrity and function. In gerbils, administration of UMP resulted in significant increases in plasma and brain uridine levels, subsequently elevating CDP-choline levels .

Case Study: Effects on Dopamine Release

A study involving aged rats showed that UMP supplementation increased potassium-evoked dopamine release and promoted neurite outgrowth. This suggests potential therapeutic applications for UMP in age-related cognitive decline and neurodegenerative diseases .

Cardiovascular Health

Antiarrhythmic Properties

Research has highlighted the antiarrhythmic effects of UMP in models of acute myocardial ischemia. In experiments with rats, UMP administration normalized heart rhythm disturbances caused by ischemia, reduced lactate levels, and restored energy reserves such as glycogen and creatine phosphate. These findings indicate a potential role for UMP in managing cardiac conditions .

Biotechnology and Metabolic Engineering

Production through Biocatalysis

UMP can be synthesized using biotechnological methods involving microbial fermentation. For instance, a whole-cell biocatalytic process utilizing Saccharomyces cerevisiae was developed to produce UMP from orotic acid. This process involved optimizing various parameters such as pH and substrate concentration to achieve high yields of UMP .

Table: Factors Affecting UMP Production

| Factor | Optimal Condition | Yield Improvement |

|---|---|---|

| Sodium Phosphate | 22.1 g/L | +32% |

| Magnesium Chloride | 2.55 g/L | +32% |

| pH | 8.15 | +32% |

Pharmacological Applications

Potential Therapeutic Uses

The pharmacological potential of UMP extends beyond its role as a nucleotide. Studies suggest that it may enhance cholinergic functions by increasing brain phosphatide levels, which could be beneficial for conditions like Alzheimer's disease . Additionally, its ability to modulate energy metabolism has implications for treatments targeting metabolic disorders.

Nutritional Supplementation

Dietary Sources and Supplementation

UMP is naturally present in human breast milk and infant formulas, indicating its importance in early development. Supplementation with UMP has been proposed to support cognitive function and overall brain health in both infants and adults .

Mécanisme D'action

Uridine monophosphate exerts its effects through various molecular targets and pathways:

RNA Synthesis: It serves as a building block for RNA synthesis, facilitating the formation of RNA strands.

Metabolic Regulation: Uridine monophosphate is involved in the regulation of pyrimidine metabolism, which is crucial for DNA and RNA synthesis.

Cognitive Function: Studies have shown that uridine monophosphate, in combination with other compounds, can enhance cognitive function by increasing the levels of brain cytidine diphosphate choline and acetylcholine

Comparaison Avec Des Composés Similaires

Le monophosphate d'uridine peut être comparé à d'autres nucléotides tels que :

Monophosphate de cytidine : Structure similaire mais contient la cytosine au lieu de l'uracile.

Monophosphate d'adénosine : Contient l'adénine comme base nucléique.

Monophosphate de guanosine : Contient la guanine comme base nucléique.

Unicité : Le monophosphate d'uridine est unique en raison de son rôle spécifique dans la synthèse de l'ARN et de son implication dans l'amélioration cognitive. Contrairement aux autres nucléotides, il a fait l'objet d'études approfondies pour ses avantages thérapeutiques potentiels dans les troubles neurologiques .

Activité Biologique

Uridine 5'-monophosphate (UMP), also known as uridylic acid, is a pyrimidine ribonucleotide that plays a crucial role in various biological processes, particularly in RNA biosynthesis and cellular signaling. This article explores the biological activity of UMP, focusing on its metabolic pathways, therapeutic applications, and effects on neurological functions, supported by diverse research findings and case studies.

Structure and Biosynthesis

UMP is composed of three main components: a phosphate group, a ribose sugar, and the nucleobase uracil. It is synthesized through the de novo pathway involving several enzymatic reactions. In humans, UMP is produced from orotidine 5'-monophosphate (OMP) by the enzyme orotidylate decarboxylase. The final steps of UMP biosynthesis are catalyzed by uridine monophosphate synthase (UMPS), which combines carbamoyl phosphate and aspartate to form OMP before its conversion to UMP .

Metabolic Role

UMP serves as a precursor for the synthesis of other nucleotides, including uridine diphosphate (UDP) and uridine triphosphate (UTP). These nucleotides are essential for various cellular functions, including energy metabolism and the synthesis of RNA and glycogen. UMP also contributes to membrane phospholipid synthesis, particularly phosphatidylcholine (PtdCho), which is vital for maintaining cellular integrity and neurotransmitter release .

Neurological Disorders

Recent studies have highlighted the therapeutic potential of UMP in treating neurological disorders. A notable case study involved siblings with developmental and epileptic encephalopathy type 50, where oral administration of UMP resulted in significant clinical improvements. The older sibling experienced complete seizure cessation within two days, while both siblings showed enhanced functional abilities over five months of treatment .

Table 1: Summary of Clinical Findings from UMP Treatment in Epilepsy

| Patient Age | Initial Condition | Treatment Dosage | Outcome |

|---|---|---|---|

| Older | Intractable epilepsy | 130 mg/kg/day | Seizures ceased; improved functional skills |

| Younger | Developmental regression | 130 mg/kg/day | Reduced spasticity; improved alertness |

Cognitive Enhancement

Dietary supplementation with UMP has been shown to enhance cognitive functions in aged rats. A study demonstrated that UMP supplementation increased potassium-evoked dopamine release and promoted neurite outgrowth, indicating its role in synaptic plasticity and memory enhancement .

Table 2: Effects of UMP on Neurotransmitter Release

| Treatment Group | Baseline DA Release (%) | K+-Evoked DA Release (%) |

|---|---|---|

| Control | 283 ± 9 | - |

| UMP Supplemented | - | 341 ± 21* |

*Significant increase compared to control (p<0.05).

The biological activity of UMP involves multiple mechanisms:

- Neuronal Growth : UMP enhances neurite outgrowth through increased levels of membrane phosphatides .

- Neurotransmitter Modulation : It modulates neurotransmitter release, particularly dopamine and acetylcholine, by increasing their precursor levels in the brain .

- Cholinergic Function : UMP supplementation has been linked to improved cholinergic functions, potentially enhancing cognitive abilities through increased acetylcholine synthesis .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCXFVJDGTHFX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27416-86-0 | |

| Record name | Poly(U) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27416-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883211 | |

| Record name | 5'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 5'-Uridylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-97-9 | |

| Record name | 5′-UMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Uridylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2OU15WN0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While UMP itself is not typically considered a direct target-interacting molecule, it serves as a crucial building block in pyrimidine biosynthesis. The enzyme Uridine-5'-monophosphate synthase is responsible for the final step in UMP synthesis []. Deficiencies in this enzyme can lead to decreased UMP levels and have detrimental effects, such as embryonic mortality in cattle []. UMP is further phosphorylated to form uridine-5'-triphosphate (UTP), which plays a crucial role in various cellular processes, including RNA synthesis and cellular signaling [].

ANone:

- Spectroscopic Data: Detailed spectroscopic characterization, including IRMPD spectroscopy, has been performed to elucidate the gas-phase conformations and energetics of deprotonated UMP []. These studies provide insights into the structural features and stability of UMP in different environments. Additionally, studies have utilized multi-temperature X-ray diffraction and charge density analysis to understand the structural features and anharmonic motion within UMP [].

A: The stability and solubility of UMP have been investigated in various alcohol-water mixed solvents, which is relevant for its crystallization processes []. Studies focusing on specific compatibility aspects and performance under diverse conditions are limited within the provided research articles. Further research is required to fully understand the material compatibility and stability of UMP in different contexts.

A: Yes, computational chemistry techniques, particularly DFT calculations, have been used to study the structure and interactions of UMP with metal ions like Pb2+ []. These studies provided insights into the tautomeric forms of UMP within the gas-phase complex and contributed to understanding its interactions with metal ions, which could be relevant in biological systems. Furthermore, computational methods like virtual screening and molecular docking have been employed to identify potential inhibitors targeting PfODCase, an enzyme essential for malarial parasite survival [].

A: Studies have explored the synthesis and characterization of various C6-substituted UMP derivatives as potential inhibitors of ODCase [, ]. These modifications aim to enhance binding affinity and selectivity for ODCase, potentially leading to the development of more potent and specific inhibitors. Research on the structure-activity relationship of these UMP derivatives is crucial for optimizing their therapeutic potential, particularly as anticancer and antimalarial agents.

A: Although research specifically addressing stability under various conditions and formulation strategies for UMP is limited within the provided research articles, one study explored the relationship between solution density and UMP concentration in alcohol-water mixtures, which is relevant for its crystallization process []. Further research is needed to develop robust formulation strategies that enhance UMP's stability, solubility, and bioavailability for various applications.

ANone: The provided research primarily focuses on the biochemical and pharmacological aspects of UMP and its analogs. Information regarding specific SHE regulations is not discussed within these studies.

ANone: The provided research mainly focuses on understanding the biochemical pathways and enzymatic reactions related to UMP rather than its detailed PK/PD profile. Information on absorption, distribution, metabolism, excretion, and in vivo efficacy of UMP is limited in these studies.

A: Research on UMP and its related enzymes dates back several decades. Early studies identified inherited deficiencies in UMP synthase in dairy cattle, which served as a crucial model for understanding similar metabolic disorders in humans [, ]. These discoveries paved the way for investigating the genetic basis and biochemical consequences of UMP deficiency. Later research focused on characterizing the enzymes involved in UMP biosynthesis, such as ODCase, and exploring their potential as drug targets for various diseases, including cancer and malaria [, ].

A: Research on UMP and its related pathways involves a multidisciplinary approach, encompassing biochemistry, genetics, molecular biology, and pharmacology. For instance, understanding the genetic basis of UMP synthase deficiency in cattle has contributed to veterinary medicine and animal breeding practices [, ]. Furthermore, investigating the catalytic mechanisms of enzymes like ODCase and developing potent inhibitors has implications for drug discovery and development in various therapeutic areas [, ]. This cross-disciplinary approach is crucial for advancing our understanding of UMP's role in various biological processes and unlocking its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.